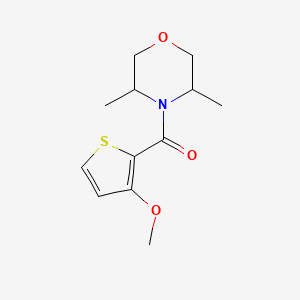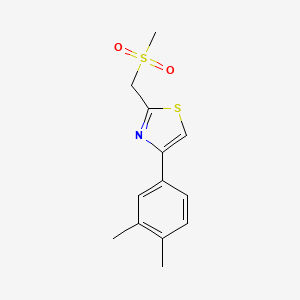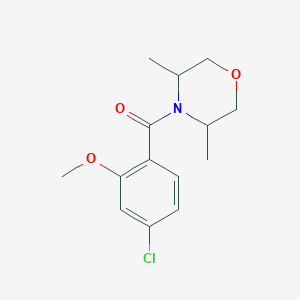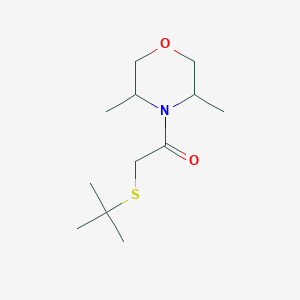
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone, also known as DMTM, is a chemical compound that has gained significant attention in the field of scientific research. DMTM is a synthetic molecule that has shown promising results in various studies, making it a potential candidate for further research.
作用機序
The exact mechanism of action of (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone is not fully understood. However, studies have suggested that (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been shown to have various biochemical and physiological effects. Studies have suggested that (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone can inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. Additionally, (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of using (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized and purified. Additionally, (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has shown promising results in various studies, making it a potential candidate for further research. However, one limitation of using (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its neuroprotective effects and potential use in treating neurological disorders. Additionally, more research is needed to understand the mechanism of action of (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone and to design experiments to study its effects.
合成法
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylmorpholine and 3-methoxythiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to yield (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone.
科学的研究の応用
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been shown to have neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
(3,5-dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8-6-16-7-9(2)13(8)12(14)11-10(15-3)4-5-17-11/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZXKQFOZLDTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=C(C=CS2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)

![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)


![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)


